2-碘-6-异丙基-3-甲基-2',4,4'-三硝基二苯醚

描述

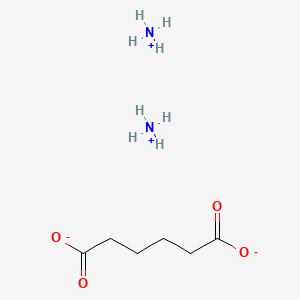

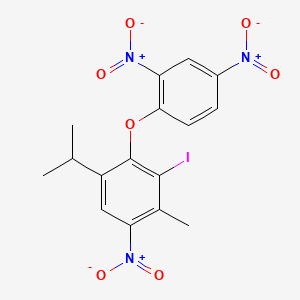

2-Iodo-6-isopropyl-3-methyl-2’,4,4’-trinitrodiphenyl ether, also known as DNP-INT , is a chemical compound with the molecular formula C16H14IN3O7 . It has a molecular weight of 487.2 g/mol .

Molecular Structure Analysis

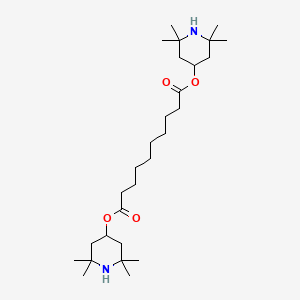

The molecular structure of 2-Iodo-6-isopropyl-3-methyl-2’,4,4’-trinitrodiphenyl ether is complex, with iodine, isopropyl, and methyl groups attached to a diphenyl ether backbone that also carries nitro groups .科学研究应用

Photosynthesis Research

Dnp-int is frequently used in plant science as an alternative to 2,5-dibromo-6-isopropyl-3-methyl-1,4-benzoquinone (DBMIB) to examine the capacity of plastoquinol and semiquinone to reduce O2 . It is considered to be an effective inhibitor of the photosynthetic electron transfer chain (PETC) through its binding at the Q0 site of Cyt-b6f . However, recent investigations suggest that Dnp-int is unable to completely block the PETC and CO2 fixation .

Material Science

Dynamic nuclear polarization (DNP) has become increasingly prevalent in NMR studies to enhance signal intensity and reduce experiment duration . Dnp-int, being a part of this category, can enhance spectroscopic sensitivity, providing more opportunities in the study of materials in NMR studies .

Inhibitor Studies

Using isolated thylakoids from pea and arabidopsis, it has been demonstrated that the inhibitory activity of Dnp-int is enhanced by increasing irradiance . This effect is due to the increase in the rate of electron transport .

Crystal Structure Analysis

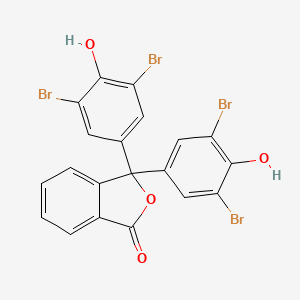

The compound has been used in the synthesis and crystal structure analysis of 4-(2,4-dinitrophenoxy)benzaldehyde . The crystallographic data and atomic coordinates obtained from such studies can provide valuable insights into the properties and potential applications of the compound .

Synthesis of Anti-depressant Molecules

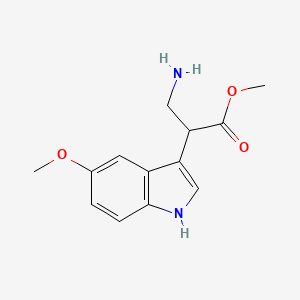

While not directly mentioned, compounds similar to Dnp-int have been used in the synthesis of anti-depressant molecules via metal-catalyzed reactions . This suggests potential applications of Dnp-int in the field of medicinal chemistry .

Synthesis of Imidazoles

Again, while not directly mentioned, compounds similar to Dnp-int have been used in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

作用机制

Mode of Action

Dnp-int is considered an effective inhibitor of the PETC through its binding at the Q0 site of Cyt-b6f . This binding action has been characterized spectroscopically in purified Cyt-b6f complex reconstituted with Plastocyanin, PSII membranes, and plastoquinone . It’s important to note that dnp-int is unable to completely block the petc and co2 fixation .

Biochemical Pathways

The action of Dnp-int affects the photosynthetic electron transport chain, specifically the process of plastoquinol oxidation in the cytochrome b6f complex . This results in changes in the rate of electron transport and the accumulation of protons in the thylakoid lumen .

Pharmacokinetics

Factors such as solubility, stability, and permeability can influence how well a compound is absorbed and distributed within an organism, how it is metabolized, and how it is excreted .

Result of Action

The action of Dnp-int results in changes in the photosynthetic electron transport chain, specifically affecting the process of plastoquinol oxidation in the cytochrome b6f complex . It’s important to note that dnp-int is unable to completely block the petc and co2 fixation

Action Environment

The efficacy of Dnp-int can be influenced by environmental factors such as light intensity . For instance, the inhibitory activity of Dnp-int is enhanced by increasing irradiance, which increases the rate of electron transport . Additionally, the accumulation of protons in the thylakoid lumen at low light intensity can increase the activity of Dnp-int .

属性

IUPAC Name |

4-(2,4-dinitrophenoxy)-3-iodo-2-methyl-1-nitro-5-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14IN3O7/c1-8(2)11-7-12(19(23)24)9(3)15(17)16(11)27-14-5-4-10(18(21)22)6-13(14)20(25)26/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWEBDWJHYHAROA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1I)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14IN3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00219372 | |

| Record name | 2-Iodo-6-isopropyl-3-methyl-2',4,4'-trinitrodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-6-isopropyl-3-methyl-2',4,4'-trinitrodiphenyl ether | |

CAS RN |

69311-70-2 | |

| Record name | 2-Iodo-6-isopropyl-3-methyl-2',4,4'-trinitrodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069311702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Iodo-6-isopropyl-3-methyl-2',4,4'-trinitrodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-3-[[ethoxy(methyl)phosphinothioyl]sulfanylmethyl]-[1,3]oxazolo[4,5-b]pyridin-2-one](/img/structure/B1204407.png)

![[5-[[6-[(6-Acetamido-3-aminohexanoyl)amino]-3-aminohexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate](/img/structure/B1204410.png)